3-Hydroxy-3-(4-isopropylphenyl)-1-phenylprop-2-en-1-one
Description
3-Hydroxy-3-(4-isopropylphenyl)-1-phenylprop-2-en-1-one is a propenone derivative characterized by a hydroxyl group at the C3 position and a 4-isopropylphenyl substituent. Its structure combines aromatic and aliphatic components, with the isopropyl group contributing to hydrophobicity and steric bulk. The compound’s conjugated enone system may facilitate electronic interactions, influencing reactivity and biological activity.
Properties
Molecular Formula |
C18H18O2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
3-hydroxy-3-phenyl-1-(4-propan-2-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O2/c1-13(2)14-8-10-16(11-9-14)18(20)12-17(19)15-6-4-3-5-7-15/h3-13,19H,1-2H3 |
InChI Key |
XXXPDVBEABWMIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C=C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(4-isopropylphenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-isopropylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy group (-OH) in aromatic systems is susceptible to oxidation. For similar chalcone derivatives, oxidation typically converts hydroxy groups to carbonyl moieties (e.g., ketones or quinones).
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Oxidation | KMnO₄/H+ (acidic) | Carbonyl derivative (e.g., ketone) |
| CrO₃ (Jones reagent) | Quinone-like structure |
Note: Exact regiochemistry may vary depending on substituent positions.
Reduction Reactions
The α,β-unsaturated carbonyl system (conjugated ketone) in chalcones undergoes reduction to form saturated ketones or alcohols. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Reduction | NaBH₄ (MeOH/EtOH) | Saturated ketone (e.g., propan-1-one) |
| LiAlH₄ (Et₂O) | Alcohol derivative (e.g., secondary alcohol) |
Example: Reduction of the α,β-unsaturated ketone in similar compounds yields 1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)propan-1-one.
Electrophilic Aromatic Substitution
The phenyl rings in chalcones can undergo nitration, sulfonation, or halogenation due to the activating effect of hydroxy groups.
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ (mixed acid) | Nitro-substituted derivative |
| Halogenation | FeCl₃/HCl (for chlorination) | Chloro-substituted derivative |
| Sulfonation | H₂SO₄ (fuming) | Sulfo-substituted derivative |
The isopropyl group may direct substitution to the para position on the substituted phenyl ring.
Michael Addition
The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles (e.g., amines, thiols) to form covalent adducts.
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Michael Addition | Nucleophiles (e.g., NH₂NH₂) | Adduct with nucleophile at β-position |
This mechanism is critical for biological interactions, such as enzyme inhibition.
Cyclization Reactions
In some chalcone analogs, cyclization occurs under specific conditions (e.g., with CBr₄ in ethanol). For example, (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one undergoes cyclization to form fused ring systems.
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Cyclization | CBr₄ (EtOH, 80°C) | Fused bicyclic ketone (e.g., indanone) |
The presence of an isopropyl group may influence cyclization pathways.
Comparison with Analogous Compounds
| Compound | Key Feature | Impact on Reactivity |
|---|---|---|
| 1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one | Hydroxy at 2-position | Enhanced nucleophilicity for substitution |
| 3-(4-Hydroxyphenyl)-1-phenylprop-2-en-1-one | Hydroxy at 4-position | Reduced steric hindrance in substitution |
| 1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one | No isopropyl group | Lower lipophilicity, altered biological activity |
Research Findings and Limitations
-
Oxidation Pathways : Hydroxy groups in chalcones are prone to oxidation, but regioselectivity may depend on substituent positions.
-
Reduction : Saturated derivatives are less reactive in subsequent reactions due to the absence of conjugation.
-
Substitution : The isopropyl group likely increases steric hindrance in electrophilic substitution, favoring para-substitution.
-
Cyclization : Requires further investigation to confirm applicability to the target compound.
Note: Direct experimental data for the target compound is unavailable in the provided sources. Reactions are inferred from structural analogs.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Hydroxy-3-(4-isopropylphenyl)-1-phenylprop-2-en-1-one is C18H20O2. The compound features a hydroxyl group and a conjugated system that enhances its reactivity and biological interactions. Its electrophilic nature is primarily attributed to the carbonyl group in the enone structure, which facilitates various chemical reactions.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, contributing to its antioxidant capabilities.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pathways associated with inflammation, making it a candidate for anti-inflammatory therapies.
- Anticancer Activity : Preliminary research indicates that this chalcone derivative may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Drug Development
The unique structural features of this compound allow it to serve as a scaffold for the development of new therapeutic agents. Its ability to interact with various biological targets has led to investigations into its use as:
- Anticancer Therapeutics : Ongoing studies are exploring its efficacy against different cancer cell lines.
- Anti-inflammatory Drugs : Its anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases.
Synthesis of Novel Compounds
The compound can be utilized in organic synthesis to create more complex molecules. Its electrophilic nature allows it to participate in various reactions, such as:
- Michael Additions : This reaction can be employed to synthesize more complex chalcone derivatives.
- Condensation Reactions : These can yield various substituted chalcones for further biological testing.
Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results demonstrated significant scavenging activity compared to standard antioxidants, suggesting its potential use in nutraceutical formulations aimed at combating oxidative stress.
Anticancer Research
In vitro studies have shown that this compound induces apoptosis in human breast cancer cells (MCF-7). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(4-isopropylphenyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects. The compound may also interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Analogues
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., -SO₂Me in ) increase electrophilicity of the enone system, enhancing reactivity in nucleophilic additions. The 4-isopropylphenyl group (electron-donating) may stabilize the enone via resonance but reduce electrophilicity compared to sulfonyl derivatives.
- Hydrogen Bonding: The C3-hydroxy group in the target compound enables intramolecular hydrogen bonding, which may influence conformational stability and solubility compared to non-hydroxylated analogs (e.g., C4 in ) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on structural analogs.
Key Observations :
- The hydroxyl group in enhances aqueous solubility compared to the target compound.
- Imidazolidinone derivatives (e.g., IM-7) exhibit higher logP values due to increased hydrophobicity from the heterocyclic core .
Key Observations :
Biological Activity
3-Hydroxy-3-(4-isopropylphenyl)-1-phenylprop-2-en-1-one, also known as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound's unique structural characteristics contribute to its potential therapeutic applications, particularly in oncology and antifungal treatments. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 266.34 g/mol. The compound features a hydroxyl group (-OH) and an α,β-unsaturated carbonyl moiety, which are critical for its biological activity.
Structural Formula
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Case Study: Antiproliferative Effects
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| HeLa | 15.0 | Cell cycle arrest at the G2/M phase |
Research indicates that the compound induces apoptosis through the activation of caspases and inhibits cell cycle progression, thereby limiting tumor growth .
Antifungal Activity
In addition to its anticancer properties, this chalcone derivative has shown promising antifungal activity. Studies reveal that it effectively inhibits the growth of various fungal strains, including Candida species.
Antifungal Efficacy Data
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Candida albicans | 32 µg/mL | Disruption of ergosterol synthesis |
| Aspergillus niger | 64 µg/mL | Inhibition of cell wall synthesis |
The antifungal mechanism is primarily attributed to the compound's ability to disrupt ergosterol synthesis, a vital component of fungal cell membranes .
Synergistic Effects
Recent research has explored the synergistic effects of this compound when combined with conventional antifungal agents such as amphotericin B. The combination therapy demonstrated enhanced antifungal activity compared to monotherapy, suggesting potential for clinical applications in resistant fungal infections .
Q & A
Q. What are the optimal synthetic routes for 3-Hydroxy-3-(4-isopropylphenyl)-1-phenylprop-2-en-1-one, and how do reaction conditions influence yield?
The compound is typically synthesized via Claisen-Schmidt condensation. A general method involves reacting substituted acetophenones (e.g., para-hydroxyacetophenone) with aldehydes (e.g., 4-isopropylbenzaldehyde) in ethanol with sodium hydroxide as a base at room temperature . Key parameters include stoichiometric ratios (e.g., 1.0 equiv acetophenone to 1.015 equiv aldehyde), solvent polarity (ethanol enhances enolate formation), and pH control during workup (acidic precipitation at pH ~6 minimizes side products). Yield optimization requires monitoring reaction time (e.g., overnight stirring) and recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- IR Spectroscopy : A strong C=O stretch at ~1645–1650 cm⁻¹ and conjugated enolic C-O stretch at ~1250–1300 cm⁻¹ .
- ¹H NMR : Key signals include aromatic protons (δ 6.8–8.0 ppm, integrating for phenyl and isopropylphenyl groups), the enolic proton (δ ~12–14 ppm, broad), and the isopropyl group (δ 1.2–1.4 ppm, doublet) .
- 13C NMR : Carbonyl carbon at δ ~190–200 ppm and sp² carbons in the enone system (δ ~120–140 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data, such as unexpected proton coupling or missing signals?
Discrepancies may arise from keto-enol tautomerism or steric hindrance. For example, enolic proton signals may split due to hydrogen bonding with adjacent groups. X-ray crystallography (e.g., CCDC deposition in ) can confirm the dominant tautomer and spatial arrangement . Dynamic NMR or variable-temperature studies may elucidate tautomeric equilibria .
Q. What crystallographic methods are used to determine the stereochemical configuration of this compound?
Single-crystal X-ray diffraction (SCXRD) is essential. reports space group P1̄ with unit cell parameters (a = 8.24 Å, b = 9.03 Å, c = 12.57 Å) and hydrogen-bonding networks (O–H···O interactions at 2.68–2.72 Å). This confirms the (E)-configuration of the enone system and planar geometry .
Q. How does substituent position (e.g., isopropyl vs. methoxy groups) affect regioselectivity in analogous chalcone syntheses?
Substituent electronic and steric effects dictate reactivity. Electron-donating groups (e.g., methoxy) on the aldehyde enhance electrophilicity, favoring β-keto-enolate formation. Steric bulk (e.g., isopropyl) may slow condensation, requiring longer reaction times or elevated temperatures. Comparative studies in show that para-substituted aldehydes yield higher regioselectivity than meta-substituted analogs .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
Accelerated stability studies can be conducted using:
Q. How can computational methods (e.g., DFT) complement experimental data for this compound?
Density Functional Theory (DFT) calculations predict:
- Frontier molecular orbitals (HOMO-LUMO gaps) to explain reactivity.
- Vibrational frequencies to validate IR assignments.
- Tautomeric energy profiles to identify the most stable form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
